N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidotetrahydrothiophene ring linked to a 4-ethylphenyl group and a 4-methylbenzenesulfonamide moiety. The compound’s synthesis and characterization likely involve standard sulfonamide coupling strategies, as seen in analogous systems .
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-3-16-6-8-17(9-7-16)20(18-12-13-25(21,22)14-18)26(23,24)19-10-4-15(2)5-11-19/h4-13,18H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYXEQNEKSMIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties, but this specific compound may exhibit a broader range of biological effects. This article reviews the available literature on its biological activity, including pharmacological effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 364.43 g/mol
The compound features a thienyl group, which is known to contribute to various biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Sulfonamides have historically been utilized for their antibacterial properties. The specific compound under discussion has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies indicate that it possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonamide derivatives. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Apoptosis Induction
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. By blocking this pathway, the compound effectively stunts bacterial growth and proliferation.
Toxicological Profile
Toxicity assessments indicate that this compound exhibits low acute toxicity. Studies show an LD50 greater than 5000 mg/kg in rodent models, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several sulfonamide derivatives, differing primarily in substituents and ring systems. Key analogues include:
Key Observations :
- The chromene-ylidene derivatives (e.g., 4g–4o) replace the dihydrothiophene ring with a fused chromene system, enhancing π-conjugation .
- Substituents like -NH₂ (in ) or -OCH₃ (in ) alter electronic properties and hydrogen-bonding capacity, impacting solubility and crystallinity.
Physicochemical Properties
Melting points and solubility trends vary significantly with substituents:
Trends :
- Bulky groups (e.g., t-butyl in 4i) increase melting points due to enhanced van der Waals interactions .
- Electron-withdrawing groups (e.g., -F in 4l) may reduce solubility in polar solvents compared to electron-donating groups (e.g., -OCH₃ in 4j).
Spectroscopic and Crystallographic Features
NMR and HRMS :
- Chromene-ylidene derivatives (4g–4o) show distinct ¹H NMR signals for aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ ~10 ppm) .
- HRMS data for 4g confirms the molecular ion peak at m/z 393.47 (calc. 393.47) .
Crystallography :
- N-(4-Aminophenyl)-4-methylbenzenesulfonamide forms a 3D network via N–H⋯O/N hydrogen bonds, with dihedral angles of 45.86° between benzene rings .
- N-(2-Formylphenyl)-4-methylbenzenesulfonamide exhibits a twisted tetrahedral geometry at sulfur and planar nitrogen, stabilized by weak C–H⋯O interactions .
- The target compound’s dihydrothiophene ring likely adopts a puckered conformation, as seen in analogues like N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
